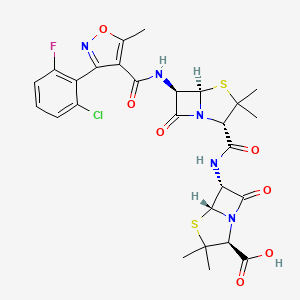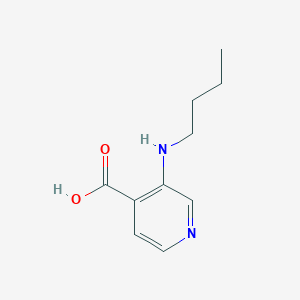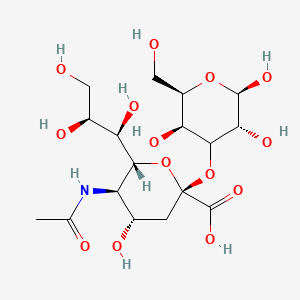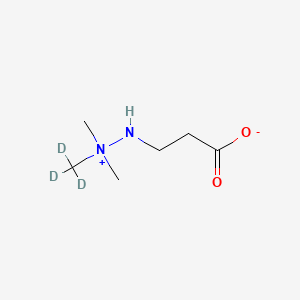
Mildronate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mildronate-d3, also known as 2-(2-Carboxyethyl)-1,1,1-trimethyl-d3 hydrazinium inner salt, is a deuterated form of Mildronate. It is a pharmaceutical compound primarily used for its cardioprotective and neuroprotective properties. This compound is a stable isotope-labeled compound, which makes it valuable in various scientific research applications, particularly in the study of metabolic pathways and drug metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mildronate-d3 involves the incorporation of deuterium atoms into the Mildronate molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Purification: The resulting this compound is purified using standard purification techniques such as crystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to deuteration reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale purification methods, and rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mildronate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Mildronate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in tracer studies to investigate biological processes and metabolic flux.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Mildronate in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Mildronate-d3 exerts its effects by inhibiting the biosynthesis of carnitine, a compound essential for fatty acid oxidation. The inhibition occurs through the competitive inhibition of gamma-butyrobetaine hydroxylase, an enzyme involved in carnitine production. By reducing carnitine levels, this compound shifts cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This mechanism helps protect cells from ischemic damage and improves cellular survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mildronate: The non-deuterated form of Mildronate-d3, used for similar cardioprotective and neuroprotective purposes.
Carnitine: A naturally occurring compound involved in fatty acid metabolism, which this compound inhibits.
Gamma-Butyrobetaine: A precursor in the biosynthesis of carnitine, targeted by this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in studies requiring precise tracking of metabolic processes.
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
3-[[dimethyl(trideuteriomethyl)azaniumyl]amino]propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/i1D3 |
InChI-Schlüssel |
PVBQYTCFVWZSJK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)NCCC(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)NCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


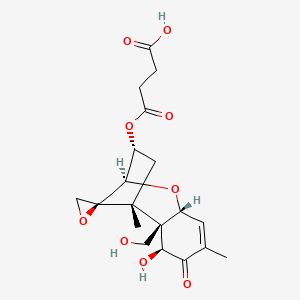
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
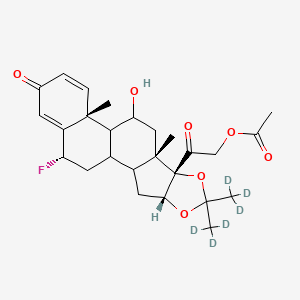
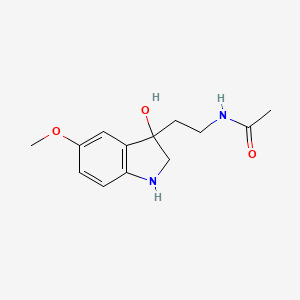

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
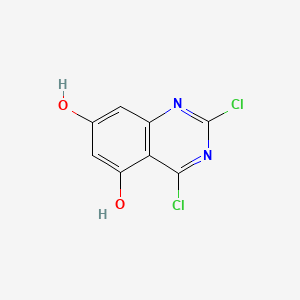
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

